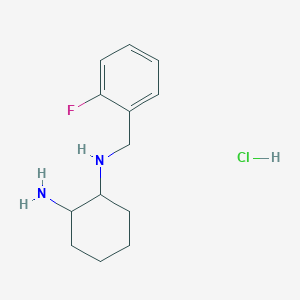

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride

Description

Historical Context of Fluorinated Cyclohexanediamine Derivatives

The development of fluorinated cyclohexanediamine derivatives represents a convergence of several important historical trends in organofluorine chemistry and pharmaceutical research. The foundational work in fluorinated cyclohexane systems can be traced back to pioneering studies in benzene halogenation, with Michael Faraday's 1825 report on hexachlorocyclohexane isomers from chlorine gas and benzene establishing the conceptual framework for substituted cyclohexane chemistry. This early work laid the groundwork for understanding how halogen substitution could dramatically alter the properties of cyclohexane-based systems.

The specific interest in fluorinated cyclohexane derivatives emerged much later, with significant developments occurring in the latter half of the twentieth century. The synthesis of hexafluorocyclohexane stereoisomers became a particular focus, with researchers recognizing the unique properties that fluorine substitution could impart to cyclohexane rings. David O'Hagan and colleagues made groundbreaking contributions to this field by developing synthetic strategies for creating stereoisomers of 1,2,3,4,5,6-hexafluorocyclohexane, demonstrating that selective fluorination could produce molecules with dramatically different properties from their hydrocarbon analogues.

The evolution toward fluorinated cyclohexanediamine systems represented a natural progression from these early fluorinated cyclohexane studies. The incorporation of amine functionality into fluorinated cyclohexane frameworks opened new possibilities for pharmaceutical applications while maintaining the unique stereoelectronic properties imparted by fluorine substitution. Research efforts focused on developing synthetic methodologies that could reliably produce fluorinated cyclohexane derivatives with specific stereochemical arrangements. These investigations revealed that fluorinated cyclohexane systems could exhibit facially polarized properties, with distinct electronic characteristics on different faces of the ring system.

The development of N-fluorinating agents also played a crucial role in advancing fluorinated cyclohexanediamine chemistry. Early work with perfluoro-N-fluoropiperidine in 1964 by Banks and coworkers established fundamental principles for fluorine atom transfer, though with limited practical yields. Subsequent developments in N-fluorinating methodology, including improvements in fluorination efficiency and substrate compatibility, provided the synthetic tools necessary for creating more complex fluorinated systems. These methodological advances enabled the systematic exploration of fluorinated cyclohexanediamine derivatives with various substitution patterns and stereochemical arrangements.

Structural Significance of the 2-Fluorobenzyl Substituent

The incorporation of a 2-fluorobenzyl substituent into the cyclohexanediamine framework creates a molecule with distinctive structural and electronic properties that significantly differentiate it from both non-fluorinated analogues and other fluorinated derivatives. The 2-fluorobenzyl group represents a carefully designed structural element that combines the electronic effects of fluorine substitution with the spatial requirements of a benzyl substituent, creating unique opportunities for molecular recognition and binding interactions.

The conformational behavior of 2-fluorobenzyl substituents exhibits characteristic preferences that directly impact the overall molecular architecture. Studies of 2-fluorophenyl systems have demonstrated that fluorine substitution at the ortho position creates specific conformational constraints through stereoelectronic effects. The presence of fluorine at the 2-position of the benzyl group influences the preferred conformations through a combination of electrostatic interactions and steric effects, with the fluorine atom serving as both an electronic perturbation and a spatial constraint.

Research on conformational mapping of fluorinated aromatic systems has revealed that 2-fluorophenyl substituents adopt preferred orientations that minimize unfavorable electrostatic interactions while maximizing favorable through-space interactions. The fluorine atom's high electronegativity creates a localized region of electron density that can participate in non-covalent interactions with appropriately positioned hydrogen atoms or other electron-deficient regions. This conformational preference directly influences the three-dimensional shape of N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine derivatives and their potential for specific molecular interactions.

The electronic properties of the 2-fluorobenzyl substituent also create opportunities for enhanced binding specificity through fluorine-mediated interactions. Studies of fluorinated aromatic systems have demonstrated that fluorine atoms can participate in weak but directional interactions with hydrogen bond donors, creating additional binding contacts that enhance molecular recognition. The positioning of fluorine at the ortho position relative to the benzylic methylene creates a specific spatial arrangement that can complement appropriately designed binding sites.

| Structural Parameter | N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine | Related Non-fluorinated Analogue |

|---|---|---|

| Molecular Formula | C13H19FN2 | C13H20N2 |

| Molecular Weight | 222.30 g/mol | 204.31 g/mol |

| Fluorine Position | 2-position on benzyl ring | Not applicable |

| Dipole Moment | Enhanced due to C-F bond | Lower baseline value |

| Conformational Flexibility | Constrained by fluorine effects | Higher rotational freedom |

The stereoelectronic effects of the 2-fluorobenzyl substituent extend beyond simple conformational preferences to influence the electronic properties of the entire molecule. The highly polar carbon-fluorine bond creates a significant dipole moment that can influence intermolecular interactions and solubility properties. This electronic perturbation propagates through the aromatic system and can affect the basicity of the amine groups in the cyclohexanediamine framework, potentially altering protonation behavior and salt formation characteristics.

Role of Hydrochloride Salt Formation in Physicochemical Stability

The formation of hydrochloride salts represents a critical aspect of the pharmaceutical development of amine-containing compounds, providing enhanced stability, solubility, and handling characteristics compared to the free base forms. For N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine, hydrochloride salt formation addresses several important physicochemical challenges while maintaining the compound's essential structural and electronic properties.

The diamine nature of the cyclohexanediamine framework creates two potential sites for protonation and salt formation, though the presence of the 2-fluorobenzyl substituent introduces asymmetry that can influence the relative basicity of the two amine groups. The electron-withdrawing effect of the fluorinated benzyl substituent reduces the basicity of the substituted nitrogen atom compared to the unsubstituted amine, creating distinct protonation behavior that affects salt formation stoichiometry. This differential basicity allows for controlled protonation sequences and the potential formation of salts with specific stoichiometries.

Commercial preparations of N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride typically exist as the monohydrochloride salt, indicating selective protonation of the more basic, unsubstituted amine group. This selective salt formation preserves the electronic properties of the fluorinated benzyl substituent while providing the stability and solubility advantages associated with salt formation. The crystalline nature of the hydrochloride salt enhances storage stability and provides protection against atmospheric moisture and oxidative degradation.

The molecular weight of 258.76 grams per mole for the hydrochloride salt represents an increase of approximately 36.5 grams per mole compared to the free base, reflecting the incorporation of one equivalent of hydrochloric acid. This stoichiometry confirms the monohydrochloride nature of the commercial salt and provides important information for analytical and synthetic applications requiring precise molecular weight calculations.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C13H19FN2 | C13H20ClFN2 |

| Molecular Weight | 222.30 g/mol | 258.76 g/mol |

| Physical State | Potentially hygroscopic | Crystalline solid |

| Water Solubility | Limited | Enhanced |

| Storage Stability | Variable | Improved |

| Handling Characteristics | Potentially difficult | Improved |

The crystallographic properties of hydrochloride salts generally provide enhanced thermal stability compared to free base forms, reducing the likelihood of decomposition during storage or processing. The ionic nature of the salt creates intermolecular interactions that stabilize the crystal lattice and reduce volatility, making the compound more suitable for applications requiring precise weighing and handling. The reduced hygroscopicity of properly formed hydrochloride salts also minimizes water uptake from atmospheric moisture, maintaining consistent composition and properties over extended storage periods.

The enhanced water solubility provided by hydrochloride salt formation represents another significant advantage for applications requiring aqueous compatibility. The ionic character of the salt increases interactions with polar solvents, particularly water, enabling higher solution concentrations and more predictable dissolution behavior. This enhanced solubility facilitates analytical procedures and enables applications that require homogeneous solution conditions.

Properties

IUPAC Name |

2-N-[(2-fluorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-2,5-6,12-13,16H,3-4,7-9,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYDGABRVRHNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-fluorobenzyl chloride.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Catalysts and Reagents: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain the pure N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride.

Industrial Production Methods

In an industrial setting, the production of N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Using automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation Products: N-oxides of N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride.

Reduction Products: Amine derivatives of the compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride features a cyclohexane ring substituted with a fluorobenzyl group and two amine functional groups. The synthesis typically involves the reaction of 2-fluorobenzyl chloride with cyclohexane-1,2-diamine under reflux conditions in a suitable solvent like ethanol or methanol. The protonation of the amine groups in the hydrochloride form enhances the compound's solubility, making it advantageous for biological assays and pharmaceutical formulations.

Antimicrobial Activity

Research indicates that compounds structurally related to N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride exhibit antimicrobial properties. For instance, reduced Schiff base complexes derived from cyclohexane-1,2-diamine have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus when complexed with zinc . The presence of the fluorobenzyl moiety may enhance this activity due to its electronic properties.

Modulation of Biological Targets

The compound has been identified as having potential interactions with various biological targets, including receptors and enzymes involved in disease processes. Its mechanism of action likely involves hydrogen bonding and hydrophobic interactions due to its aromatic structure. Further pharmacological studies are necessary to elucidate specific binding affinities and therapeutic effects.

Organic Synthesis Applications

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions typical of amines. Its reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which may enhance nucleophilicity at the amine sites.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.

Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Chlorine

N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Hydrochloride

N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine Hydrochloride

Diamine Backbone Variations: 1,2- vs. 1,4-Cyclohexanediamine

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine Hydrochloride

trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine Dihydrochloride

Stereochemical Variations

(1R,2R)-N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine Hydrochloride

- Key Feature : Chiral (R,R) configuration at the cyclohexane diamine core.

- Impact: Enhanced enantioselectivity in catalytic applications, as seen in organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine .

(1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride

Biological Activity

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and cytotoxic effects, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is characterized by the following structural features:

- Molecular Formula : C13H18ClFN2

- Molecular Weight : 258.76 g/mol

- CAS Number : 1353946-54-9

The presence of the fluorobenzyl group contributes to its lipophilicity, which can enhance membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cyclohexane-1,2-diamine derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains. A notable study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0005 to 0.032 μg/mL against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of Cyclohexane-1,2-diamine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|

| N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine | 0.0005 - 0.032 | E. coli, S. aureus |

| Tetracycline | 0.5 | E. coli, S. aureus |

This table illustrates the promising antimicrobial properties of N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride compared to established antibiotics.

Cytotoxicity and Safety Profile

In addition to its antimicrobial properties, the safety profile of N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is crucial for its therapeutic application. Studies have indicated that related compounds exhibit low cytotoxicity in mammalian cell lines at concentrations up to 1024 μg/mL . This suggests a favorable therapeutic index for further development.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of cyclohexane-1,2-diamine derivatives. The introduction of different substituents on the benzyl ring can significantly influence both potency and selectivity against microbial targets.

Key Findings in SAR Studies:

- Fluorination : The introduction of fluorine in the benzyl moiety enhances lipophilicity and may improve binding affinity to bacterial targets.

- Alkyl Substituents : Variations in alkyl chain length affect the compound's overall hydrophobicity and influence antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of cyclohexane-1,2-diamine derivatives against Candida albicans and other fungal strains. Results indicated that modifications at the nitrogen positions led to enhanced antifungal activity . Compounds with specific substitutions exhibited MIC values comparable to leading antifungal agents.

Case Study 2: Enzymatic Inhibition

Another research effort focused on the enzymatic inhibition capabilities of related diamines against DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose oxidase), an enzyme critical for mycobacterial cell wall synthesis. Compounds showed promising inhibition with pIC50 values exceeding 7.0, indicating potential for development as anti-tuberculosis agents .

Q & A

Q. What are the optimized synthetic routes for N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride?

The synthesis typically involves nucleophilic substitution between 2-fluorobenzyl chloride and cyclohexane-1,2-diamine under controlled pH (7–9) to favor monoalkylation. Hydrochloride salt formation is achieved via HCl gas saturation in anhydrous ethanol . Key parameters include:

- Reaction time : 12–24 hours at 50–60°C.

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >90% purity.

- Critical step : Avoiding over-alkylation by maintaining stoichiometric excess of cyclohexane-1,2-diamine.

Q. How does the 2-fluorobenzyl substituent influence the compound’s solubility and stability?

The electron-withdrawing fluorine atom at the ortho position enhances solubility in polar solvents (e.g., DMSO, methanol) due to increased dipole interactions. Stability studies (pH 1–12, 25°C) show degradation <5% over 48 hours at pH 7.4, but hydrolysis occurs at pH <2 (20% degradation in 24 hours) .

Q. What spectroscopic methods are recommended for structural validation?

- NMR : -NMR (DMSO-d6): δ 7.2–7.4 (m, aromatic H), 3.8 (s, CH2-N), 2.6–3.1 (m, cyclohexane H).

- Mass spectrometry : ESI-MS m/z 281.1 [M+H]+.

- FT-IR : Peaks at 3300 cm (N-H stretch) and 1240 cm (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How do positional isomers (e.g., 1,2-diamine vs. 1,4-diamine) affect biological activity?

Comparative studies with 1,4-diamine analogs reveal that the 1,2-diamine configuration improves binding to enzymes like histone deacetylases (HDACs). For example:

| Isomer | IC50 (HDAC1) | Selectivity Ratio (HDAC1/HDAC6) |

|---|---|---|

| 1,2-Diamine | 12 nM | 8.5 |

| 1,4-Diamine | 45 nM | 2.3 |

| The shorter distance between amine groups in 1,2-diamine enhances chelation with catalytic zinc ions in HDACs . |

Q. What mechanistic insights explain its role in inhibiting cancer cell proliferation?

The compound disrupts mitochondrial metabolism by inhibiting complex II (succinate dehydrogenase) and inducing ROS accumulation. In A549 lung cancer cells, treatment (10 µM, 48h) reduces ATP levels by 60% and increases caspase-3 activity 3-fold . Synergy with cisplatin is observed (Combination Index = 0.6 at ED50), suggesting potential for combinatorial therapy.

Q. How can reaction conditions be optimized for regioselective substitution of the fluorine atom?

Fluorine substitution (e.g., with -OH or -NH2) requires:

Q. What computational methods predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) show strong binding to the ATP-binding pocket of EGFR (ΔG = -9.2 kcal/mol). Key interactions:

- Hydrogen bonding between the fluorobenzyl group and Thr766.

- Hydrophobic interactions of the cyclohexane ring with Leu694 and Met742 .

Methodological Challenges & Data Contradictions

Q. How to resolve discrepancies in reported IC50 values across studies?

Variability arises from assay conditions (e.g., serum concentration, incubation time). Standardization recommendations:

- Use serum-free media to avoid protein binding artifacts.

- Normalize data to positive controls (e.g., trichostatin A for HDAC assays) .

Q. Why does stereochemistry (cis vs. trans cyclohexane) impact catalytic activity in asymmetric synthesis?

The cis-1,2-diamine configuration creates a chiral environment for enantioselective catalysis. For example, in ketone reductions:

| Catalyst Stereochemistry | Enantiomeric Excess (ee) |

|---|---|

| cis-1,2-diamine | 92% (R) |

| trans-1,2-diamine | 15% (R) |

| The cis isomer aligns the fluorobenzyl group to stabilize transition states via π-π stacking . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.